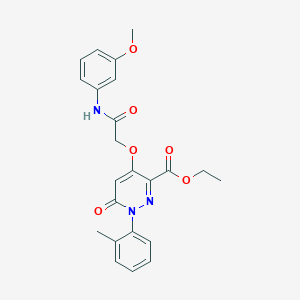

N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

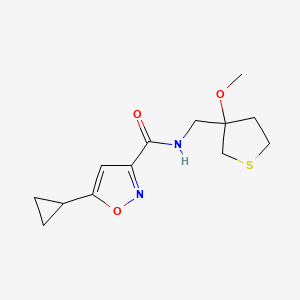

“N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and an amide group . Thiazole rings are found in many important drugs and natural products .

Molecular Structure Analysis

The compound contains a thiazole ring, an amide group, and a dimethylphenyl group. These groups can participate in various chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiazole ring can participate in nucleophilic substitution reactions, and the amide group can undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the thiazole ring and the amide group can influence the compound’s solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Anti-Asthmatic Activities

N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, structurally related to N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide, have been studied for their anti-inflammatory activities. These compounds were found to directly inhibit 5-lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes, which play a significant role in inflammation-related diseases such as asthma and rheumatoid arthritis. The inhibition of 5-LOX suggests potential therapeutic applications in treating these conditions (Suh et al., 2012).

Antibacterial Properties

Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which share a common structural motif with this compound, indicates promising antibacterial activity. Notably, some derivatives exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as novel antibacterial agents. These findings underscore the potential of thiazole-based compounds in developing new treatments for bacterial infections (Palkar et al., 2017).

Antimicrobial and Antifungal Applications

Thiadiazole derivatives, which are structurally related to this compound, have been synthesized and studied for their potential antimicrobial and antifungal activities. These studies suggest that the incorporation of the thiadiazole moiety can lead to compounds with significant biological activities, potentially useful in treating infections caused by various pathogens (Ameen & Qasir, 2017).

Anticancer Potential

Indapamide derivatives, which share structural similarities with this compound, have been synthesized and evaluated for their pro-apoptotic activities as anticancer agents. Among these derivatives, certain compounds have shown promising activity against melanoma cell lines, indicating the potential for the development of new anticancer therapies (Yılmaz et al., 2015).

Corrosion Inhibition

Studies on thiazoles as corrosion inhibitors suggest that compounds with the thiazole core, akin to this compound, could serve as effective agents in protecting metals like copper from corrosion in acidic environments. This application is of particular interest in the field of materials science, where preventing metal corrosion is crucial for extending the lifespan of metal components and structures (Farahati et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of this compound are yet to be definitively identified. Compounds with similar structures have been found to exhibit a broad range of biological activities .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the function or activity of the target .

Biochemical Pathways

The compound may affect multiple biochemical pathways due to its potential interaction with various targets. The downstream effects of these interactions could include changes in cellular signaling, gene expression, and metabolic processes .

Pharmacokinetics

The compound’s molecular weight of 27434 suggests that it may have suitable properties for oral bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the potential for interaction with multiple targets. These effects could include changes in cell growth, differentiation, and survival .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-13-6-5-7-19(14(13)2)24-20(26)10-16-12-30-22(23-16)25-21(27)15-8-17(28-3)11-18(9-15)29-4/h5-9,11-12H,10H2,1-4H3,(H,24,26)(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNVZVCEZIMXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2799566.png)

![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799568.png)

![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799570.png)

![3-{[2-(4-Ethoxy-3-methoxyphenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2799571.png)

![1-(4-fluorophenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2799578.png)

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane,trifluoroaceticacid](/img/structure/B2799579.png)